Foscarnet

HSV resistance thymidine kinase mutant DNA polymerase inhibitor

Foscarnet (phosphonoformic acid) is a pyrophosphate analog that inhibits viral DNA polymerases and reverse transcriptase without requiring intracellular phosphorylation. This unique mechanism ensures retained potency against acyclovir-resistant HSV (TK-deficient mutants) and ganciclovir-resistant CMV (UL97 mutants), making it an essential positive control for phenotypic resistance testing and antiviral screening programs targeting resistant isolates.

Molecular Formula CH3O5P
Molecular Weight 126.01 g/mol
CAS No. 4428-95-9
Cat. No. B613817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoscarnet
CAS4428-95-9
SynonymsFoscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate
Molecular FormulaCH3O5P
Molecular Weight126.01 g/mol
Structural Identifiers
SMILESC(=O)(O)P(=O)(O)O
InChIInChI=1S/CH3O5P/c2-1(3)7(4,5)6/h(H,2,3)(H2,4,5,6)
InChIKeyZJAOAACCNHFJAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityComplete
1.68e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Foscarnet (CAS 4428-95-9) Product Overview: A Pyrophosphate Analog Antiviral for Scientific Research and Procurement


Foscarnet (phosphonoformic acid, CAS 4428-95-9) is a synthetic organic analog of inorganic pyrophosphate that selectively inhibits viral DNA polymerases and reverse transcriptases by binding to the pyrophosphate exchange site, a mechanism that does not require intracellular phosphorylation or activation by viral or cellular proteins [1]. This structural class is distinct from nucleoside analogs like acyclovir and ganciclovir, which depend on viral thymidine kinase or phosphotransferase for initial phosphorylation [2]. Foscarnet exhibits broad in vitro activity against human herpesviruses including cytomegalovirus (CMV), herpes simplex virus types 1 and 2 (HSV-1/2), varicella-zoster virus (VZV), and human herpesvirus 8 (HHV-8), as well as HIV reverse transcriptase [1].

Foscarnet Procurement: Why Nucleoside Analogs Cannot Substitute in Resistance-Driven Research and Clinical Applications


Foscarnet cannot be replaced by nucleoside analogs (acyclovir, ganciclovir, valacyclovir) or nucleotide analogs (cidofovir) in critical use-cases because of its unique phosphorylation-independent mechanism. Nucleoside analogs require activation by viral thymidine kinase (HSV UL23) or phosphotransferase (CMV UL97) followed by cellular kinases, rendering them ineffective against viral strains harboring mutations in these activating enzymes [1]. Furthermore, mutations in the viral DNA polymerase (UL54 in CMV, UL30 in HSV) confer differential resistance patterns: some polymerase mutants exhibit cross-resistance to ganciclovir and cidofovir while retaining susceptibility to foscarnet, and vice versa [2]. Therefore, substitution without phenotypic or genotypic characterization of the target viral strain would introduce significant scientific and clinical risk, particularly in immunocompromised patient-derived research models or antiviral screening programs focused on resistant isolates.

Foscarnet Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Selection


Foscarnet vs. Acyclovir: Differential EC50 Shift Against HSV-1 TK/DNA Polymerase Double Mutants

Foscarnet demonstrates a markedly lower fold increase in EC50 compared to acyclovir when tested against an HSV-1 strain harboring both thymidine kinase and DNA polymerase mutations. While acyclovir's EC50 increased by 182.8-fold (PRA) or >125.0-fold (RTCA) relative to wild-type, foscarnet's EC50 increased by only 9.7-fold (PRA) and 10.8-fold (RTCA) [1]. This quantifies foscarnet's retained activity against a clinically relevant double-mutant that is highly resistant to acyclovir.

HSV resistance thymidine kinase mutant DNA polymerase inhibitor

Foscarnet vs. Ganciclovir: Divergent Resistance Pathways in CMV UL97/UL54 Mutants

CMV resistance to ganciclovir frequently arises from mutations in the UL97 phosphotransferase gene, which do not confer cross-resistance to foscarnet. Conversely, foscarnet resistance is associated exclusively with specific mutations in the UL54 DNA polymerase gene [1]. Recombinant phenotyping of CMV pol region III mutations from clinical specimens demonstrated that T813S and G841A mutations each conferred foscarnet resistance and a 3- to 5-fold increase in ganciclovir resistance, with the addition of UL97 mutation C592G increasing ganciclovir resistance to approximately 6-fold [2]. This divergent genetic basis supports foscarnet as a salvage therapy for ganciclovir-resistant CMV.

CMV resistance UL97 mutation UL54 DNA polymerase

Foscarnet vs. Ganciclovir: Head-to-Head in Vitro Potency Against Wild-Type CMV

In direct head-to-head phenotypic testing against wild-type HCMV strain AD169, foscarnet exhibits an EC50 of 27.8 µM (PRA) and 111.4 µM (RTCA), compared to ganciclovir's EC50 of 1.6 µM (PRA) and 5.0 µM (RTCA) [1]. This indicates that ganciclovir is approximately 17-22× more potent than foscarnet against wild-type CMV in vitro. However, the clinical significance is modulated by foscarnet's retained activity against ganciclovir-resistant strains.

CMV IC50 comparison antiviral screening

Foscarnet vs. Cidofovir vs. Acyclovir: Comparative IC50 Values Against HHV-8 (KSHV)

Against human herpesvirus 8 (HHV-8/KSHV), foscarnet has an IC50 of 34.15 µM, which is approximately 79× higher (less potent) than cidofovir (IC50 = 0.43 µM) and comparable to acyclovir (IC50 = 31.00 µM) [1]. However, foscarnet's therapeutic index calculation (peak serum drug level/IC50) yields a value of 22, which is the second highest among tested drugs after cidofovir (167) and substantially higher than acyclovir (therapeutic index not reported but implied to be low due to high IC50) [1].

HHV-8 Kaposi's sarcoma antiviral potency

Foscarnet Clinical Salvage Efficacy in Ganciclovir-Resistant CMV Retinitis

In a Phase II clinical trial (ACTG Protocol 093) of AIDS patients with CMV retinitis who had documented resistance or intolerance to ganciclovir, salvage therapy with foscarnet resulted in a median time to retinitis progression of 8 weeks across all maintenance dose levels studied (60, 90, or 120 mg/kg/day) [1]. This contrasts with historic control data where termination of ganciclovir therapy without replacement led to rapid disease progression. The trial enrolled 156 evaluable patients and demonstrated that foscarnet provides meaningful disease control in a population where ganciclovir is no longer effective.

CMV retinitis ganciclovir resistance salvage therapy

Foscarnet Pharmacokinetic Differentiation: CNS Penetration and Bone Sequestration

Foscarnet exhibits a unique pharmacokinetic profile distinct from nucleoside analogs, characterized by significant penetration into the cerebrospinal fluid (CSF) and extensive bone sequestration. CSF concentrations range from 13% to 68% of simultaneous plasma concentrations, with mean CSF:plasma ratios of 0.69 ± 0.19 (50 mg/kg q8h) and 0.66 ± 0.11 (90 mg/kg q12h) [1][2]. Up to 20% of the cumulative dose may be deposited in bone within 7 days post-infusion, contributing to a prolonged terminal half-life of 87.5 ± 41.8 hours determined by urinary excretion [2]. In contrast, acyclovir achieves CSF:plasma ratios of approximately 50% but does not exhibit significant bone sequestration, and ganciclovir's CNS penetration is lower.

pharmacokinetics CNS penetration bone accumulation

Foscarnet Scientific Procurement: Optimal Research and Industrial Application Scenarios


Antiviral Resistance Research: Phenotyping and Genotyping of Acyclovir-Resistant HSV Isolates

Foscarnet is essential for laboratories conducting phenotypic susceptibility testing of HSV isolates with suspected acyclovir resistance. As demonstrated in Section 3, foscarnet's EC50 against an HSV-1 TK/DNA polymerase double mutant increases by only 9.7-10.8-fold compared to wild-type, whereas acyclovir's EC50 increases by >125-182.8-fold [1]. This retained activity makes foscarnet the appropriate positive control and comparator for confirming the resistance phenotype and distinguishing TK-deficient mutants from DNA polymerase mutants. Procurement should prioritize high-purity foscarnet sodium suitable for cell culture-based plaque reduction assays (PRA) or real-time cell analysis (RTCA).

CMV Drug Discovery: Screening Compounds Against Ganciclovir-Resistant Strains

In CMV drug discovery programs, foscarnet serves as a critical reference compound when screening candidate molecules against ganciclovir-resistant isolates. The genetic basis of resistance is distinct: UL97 mutations confer ganciclovir resistance without affecting foscarnet, while certain UL54 mutations confer varying degrees of cross-resistance [1]. As quantified in Section 3, UL54 mutations T813S and G841A confer 3- to 5-fold increased foscarnet resistance, providing a benchmark for evaluating novel polymerase inhibitors. Foscarnet should be procured for inclusion in screening panels alongside ganciclovir and cidofovir to establish resistance profiles of new chemical entities.

HIV Antiviral Research: Non-Nucleoside Reverse Transcriptase Inhibition Studies

Foscarnet is a pyrophosphate analog that inhibits HIV reverse transcriptase (RT) through a non-competitive mechanism, binding to a site distinct from both nucleoside and non-nucleoside RT inhibitors [1]. This unique mechanism makes foscarnet a valuable tool compound for studying RT inhibition in the context of nucleoside analog resistance mutations. Unlike zidovudine and other NRTIs, foscarnet does not require intracellular phosphorylation and can be used to probe the pyrophosphate exchange site. Procurement for HIV research should specify foscarnet sodium with documented inhibitory activity against HIV RT (IC50 range typically 0.7-55 µM in enzyme assays) [2].

Pharmacokinetic Modeling: Bone Sequestration and CNS Penetration Studies

Foscarnet's unique pharmacokinetic profile—including 13-68% CSF penetration and up to 20% bone sequestration within 7 days—makes it an important model compound for studying drug distribution to sanctuary sites [1][2]. Researchers investigating antiviral drug penetration into the CNS or developing models of drug accumulation in bone should consider foscarnet as a reference agent. The prolonged terminal half-life of 87.5 ± 41.8 hours due to bone release provides a distinctive pharmacokinetic signature not shared by acyclovir or ganciclovir [2]. Procurement for these applications should prioritize foscarnet sodium suitable for bioanalytical method development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Foscarnet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.